N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide
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Overview
Description
N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide typically involves the reaction of 2,3-dimethylquinoxaline with 3-phenylpyrrolidine-1-carbothioamide under specific conditions. One common method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or water, and the reactions are typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline products.
Substitution: Substitution reactions can occur at the quinoxaline core or the pyrrolidine ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require elevated temperatures or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinoxaline N-oxides, while reduction reactions can produce dihydroquinoxaline derivatives.
Scientific Research Applications
N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbothioamide group can form covalent bonds with target proteins, leading to changes in their activity or stability.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar quinoxaline core but lacks the pyrrolidine and carbothioamide groups.
Heteroaryl Nitrones: These compounds have similar structural features and are used as spin traps in chemical research.
Uniqueness
N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide is unique due to its combination of a quinoxaline core, a pyrrolidine ring, and a carbothioamide group. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4S/c1-14-15(2)23-20-12-18(8-9-19(20)22-14)24-21(26)25-11-10-17(13-25)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDTCCJJISLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCC(C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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